2-(4-Chlorobenzoyl)oxazole
Overview
Description
2-(4-Chlorobenzoyl)oxazole is a chemical compound with the CAS Number: 898759-77-8. It has a molecular weight of 207.62 and its IUPAC name is (4-chlorophenyl)(1,3-oxazol-2-yl)methanone . It is a light yellow solid .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest for researchers. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H .Chemical Reactions Analysis
Oxazole rings showing nucleophilic substitution reaction are rare and occur due to the presence of functional group. The substitution of halogens on the oxazole ring is from C-2≫C-4 > C-5 .Physical and Chemical Properties Analysis
This compound is a light yellow solid . It has a molecular weight of 207.62 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Scientific Research Applications
Catalysis and Synthesis
- Luo et al. (2012) discussed the use of bidentate ligands to temper the reactivities of postulated α-oxo gold carbenes towards the efficient synthesis of 2,4-disubstituted oxazoles via a gold-catalyzed oxidation strategy, indicating the potential of oxazole derivatives in facilitating novel catalytic processes (Luo et al., 2012).
Drug Discovery and Medicinal Chemistry
- The role of click chemistry in drug discovery, highlighting the utility of oxazole derivatives in the development of new therapeutic agents, was emphasized by Kolb and Sharpless (2003). They noted the bio-compatibility and the diverse biological activities facilitated by these compounds (Kolb & Sharpless, 2003).
- Chiacchio et al. (2020) reviewed oxazole-based compounds as anticancer agents, demonstrating their significant potential in anticancer research due to the ability of oxazoles to interact with various enzymes and receptors (Chiacchio et al., 2020).
Corrosion Inhibition
- The study by Moretti, Guidi, and Fabris (2013) demonstrated the use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole as a corrosion inhibitor of mild steel, showcasing the application of oxazole derivatives in protecting metal surfaces from corrosion (Moretti et al., 2013).
Electro-Optical and Charge Transport Properties
- Irfan et al. (2018) investigated the structural, electro-optical, charge transport, and nonlinear optical properties of an oxazole derivative, highlighting its potential use in organic electronics and photonics (Irfan et al., 2018).
Mechanism of Action
Target of Action
Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . Oxazoles are a part of a large number of drugs and biologically relevant molecules . They are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Safety and Hazards
Future Directions
Oxazole-based molecules are becoming a significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The important information presented in the manuscripts will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Properties
IUPAC Name |
(4-chlorophenyl)-(1,3-oxazol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNJPEUSZIHOQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642077 | |
Record name | (4-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-77-8 | |
Record name | (4-Chlorophenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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